

ESI-09 Cross-Reactivity Profile: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Esi-09*

Cat. No.: *B15566236*

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For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the cross-reactivity of **ESI-09**, a widely used inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), with other key signaling pathways. The data presented herein is compiled from multiple studies to offer an objective overview of its performance and to aid in the design and interpretation of experiments.

ESI-09 is a non-cyclic nucleotide, small molecule inhibitor that has been instrumental in dissecting the roles of EPAC1 and EPAC2 in various cellular processes.^[1] Its utility, however, is contingent on its selectivity. This guide examines the experimental evidence for **ESI-09**'s specificity for the EPAC pathway over other cAMP-dependent and independent signaling cascades.

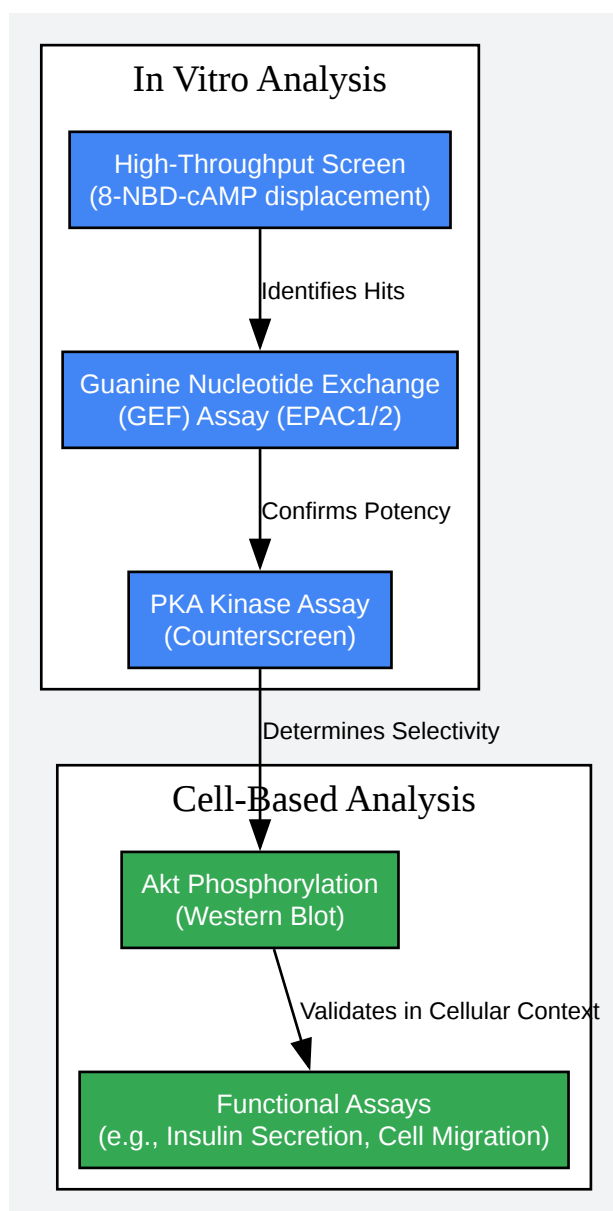
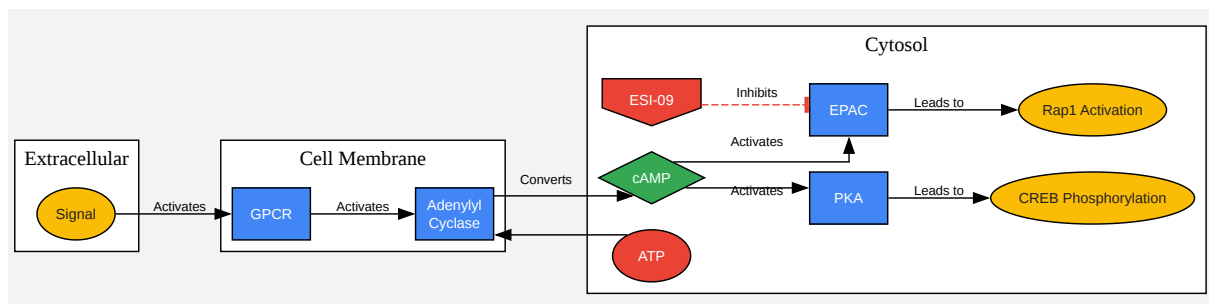
Quantitative Comparison of Inhibitory Activity

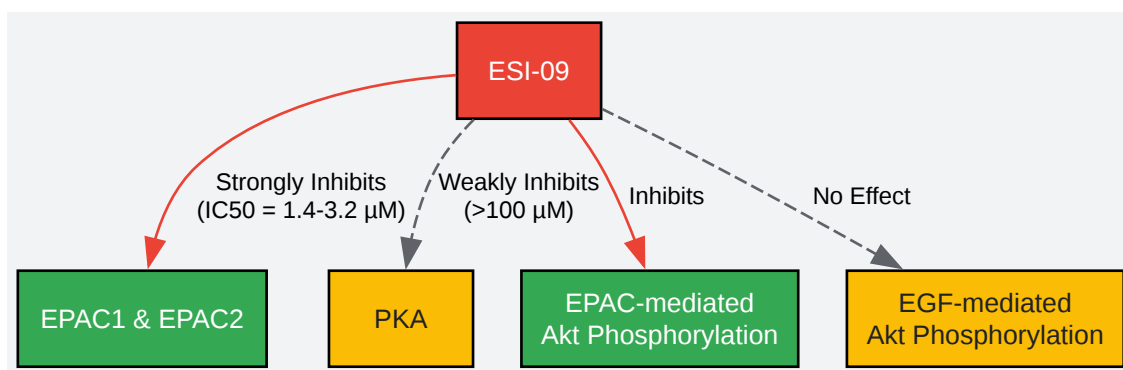
To facilitate a clear comparison of **ESI-09**'s potency and selectivity, the following table summarizes its half-maximal inhibitory concentration (IC₅₀) values against its primary targets, EPAC1 and EPAC2, and a key potential off-target, Protein Kinase A (PKA).

Target Protein	IC50 (μM)	Selectivity vs. PKA	Notes
EPAC1	3.2[2][3]	>100-fold[2][3]	ESI-09 acts as a pan-inhibitor of both EPAC isoforms.[1]
EPAC2	1.4[2][3]	>100-fold[2][3]	ESI-09 shows slightly higher potency for EPAC2 over EPAC1.[1]
PKA (Type Iα & IIβ)	>100	-	At a concentration of 25 μM, ESI-09 did not significantly alter cAMP-induced PKA activation.[1] At 100 μM, up to 20% inhibition of Type II PKA was observed.[1]

Visualizing Signaling Interactions and Experimental Design

To better illustrate the context of **ESI-09**'s activity and the methods used to assess its specificity, the following diagrams are provided.





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- To cite this document: BenchChem. [ESI-09 Cross-Reactivity Profile: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566236#cross-reactivity-of-esi-09-with-other-signaling-pathways]

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